molecular formula C8H12ClNO B1222222 4-Dimethylaminophenol hydrochloride CAS No. 5882-48-4

4-Dimethylaminophenol hydrochloride

Cat. No.: B1222222
CAS No.: 5882-48-4
M. Wt: 173.64 g/mol
InChI Key: FGBQWWREKHAJIX-UHFFFAOYSA-N
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Description

4-Dimethylaminophenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-(Dimethylamino)phenol hydrochloride, also known as 4-Dimethylaminophenol hydrochloride or Phenol, 4-(dimethylamino)-, hydrochloride, is primarily used as an antidote for cyanide poisoning . The primary target of this compound is the ferric heme found in cytochrome aa3, a terminal oxidative respiratory enzyme .

Mode of Action

The compound works by generating methemoglobin . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . When methemoglobin is formed in excess of total body cytochrome aa3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Biochemical Pathways

The biochemical pathway affected by 4-(dimethylamino)phenol hydrochloride involves the conversion of ferrous heme within hemoglobin to the ferric form (methemoglobin) by methemoglobin-generating agents . This conversion allows the cyanide ion to bind to methemoglobin, thereby restoring normal cellular respiration .

Pharmacokinetics

It has been shown to be effective when given intramuscularly . Intravenous injection is recommended in a dose of 250 mg .

Result of Action

The result of the action of 4-(dimethylamino)phenol hydrochloride is the restoration of normal cellular respiration in the presence of cyanide poisoning . By generating methemoglobin, it allows the cyanide ion to bind to methemoglobin instead of the ferric heme in cytochrome aa3, thereby unblocking oxygen consumption and oxidative phosphorylation .

Action Environment

The action of 4-(dimethylamino)phenol hydrochloride can be influenced by environmental factors. For instance, the administration of 4-(dimethylamino)phenol hydrochloride should be avoided intramuscularly due to the probability of muscular necrosis after injection . Therefore, the route of administration and the environment in which the drug is administered can significantly impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

4-Dimethylaminophenol hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of methemoglobin. This compound interacts with ferrohemoglobin, converting it to ferrihemoglobin (methemoglobin) by catalytic transfer of electrons. The oxidized form of this compound binds to compounds possessing free SH groups, terminating the electron transfer process . This interaction is vital in detoxifying cyanide and hydrogen sulfide by binding the toxic ions to methemoglobin, thus preventing them from inhibiting cellular respiration.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inducing the formation of methemoglobin, which can bind to cyanide ions and restore normal cellular respiration. This compound also affects cellular metabolism by increasing the pyruvate concentration in blood, likely due to lactate-induced methemoglobin reduction . Additionally, this compound can cause mild hemolysis and changes in lactate dehydrogenase levels, indicating its impact on red blood cells and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate methemoglobin. This compound oxidizes ferrohemoglobin to ferrihemoglobin, which can then bind to cyanide ions, forming a stable complex that prevents cyanide from inhibiting cytochrome aa3 in the mitochondrial respiratory chain . This action restores oxidative phosphorylation and ATP production, crucial for cellular energy metabolism. The compound’s interaction with free SH groups further stabilizes the methemoglobin formation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable and effective in generating methemoglobin shortly after administration. Its effects on cellular function, such as hemolysis and changes in enzyme levels, tend to normalize within a week . The stability and degradation of this compound are crucial for its sustained efficacy in detoxifying cyanide and hydrogen sulfide.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively generates methemoglobin without causing significant adverse effects. Higher doses can lead to toxic effects such as hemolysis, increased bilirubin, and iron concentrations . In dogs, intramuscular injection of this compound at 3.25 mg/kg resulted in reversible symptoms like local pain and fever, while higher doses required careful monitoring to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into various compounds, including glucuronides, sulfates, and thioethers . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its efficacy and toxicity. The formation of reactive intermediates during its metabolism can lead to potential organ toxicity, particularly in the liver and kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is rapidly absorbed and distributed in the bloodstream, where it interacts with hemoglobin to form methemoglobin . Its distribution between plasma and erythrocytes is influenced by its short lifetime within red blood cells, where it is quickly cooxidized with oxyhemoglobin . This rapid distribution ensures its prompt action in detoxifying cyanide and hydrogen sulfide.

Subcellular Localization

This compound’s subcellular localization is primarily within red blood cells, where it interacts with hemoglobin to form methemoglobin . The compound’s activity is directed towards the cytoplasm, where it exerts its effects on cellular respiration and detoxification processes. The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its primary action remains within the cytoplasm of erythrocytes .

Properties

CAS No.

5882-48-4

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

(4-hydroxyphenyl)-dimethylazanium;chloride

InChI

InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H

InChI Key

FGBQWWREKHAJIX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)O.Cl

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)O.[Cl-]

5882-48-4

Related CAS

619-60-3 (Parent)

Synonyms

4-(dimethylamino)phenol
4-dimethylaminophenol
4-dimethylaminophenol hydrochloride
4-dimethylaminophenol oxalate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Dimethylaminophenol hydrochloride counteract cyanide poisoning?

A1: While the exact mechanism isn't detailed in the provided abstract [], this compound, often used in its sulfate salt form as a methemoglobin-forming agent, likely functions similarly to nitrite in this context. Methemoglobin formers like nitrites are known to work by oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+). Cyanide binds with high affinity to ferric iron (Fe3+), so the generated methemoglobin acts as an alternative binding site, effectively competing with cytochrome oxidase for cyanide. This sequestration allows the enzyme to function and prevents the cytotoxic effects of cyanide. []

Q2: How does the efficacy of this compound compare to other cyanide poisoning treatments in the study?

A2: Unfortunately, the abstract provided [] does not include specific data on the efficacy of this compound in comparison to hydroxylamine and nitrite. Further investigation into the full text of the study would be necessary to answer this question and provide a more comprehensive understanding of the relative effectiveness of each compound.

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